molecular formula C22H22ClNO2 B4035660 3-Anilino-3-(4-methoxyphenyl)-1-phenylpropan-1-one;hydrochloride

3-Anilino-3-(4-methoxyphenyl)-1-phenylpropan-1-one;hydrochloride

Cat. No.: B4035660
M. Wt: 367.9 g/mol
InChI Key: MJMCBZSTYUUFTP-UHFFFAOYSA-N
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Description

3-Anilino-3-(4-methoxyphenyl)-1-phenylpropan-1-one;hydrochloride is an organic compound with the molecular formula C22H21NO2·HCl. This compound is known for its unique chemical structure, which includes an aniline group, a methoxyphenyl group, and a phenylpropanone backbone. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-3-(4-methoxyphenyl)-1-phenylpropan-1-one;hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of aniline with 4-methoxybenzaldehyde to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Condensation: The amine is then condensed with benzaldehyde in the presence of an acid catalyst to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Anilino-3-(4-methoxyphenyl)-1-phenylpropan-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline or methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Anilino-3-(4-methoxyphenyl)-1-phenylpropan-1-one;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Anilino-3-(4-methoxyphenyl)-1-phenylpropan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Anilino-3-(4-nitrophenyl)-1-phenylpropan-1-one;hydrochloride
  • 3-Anilino-3-(4-chlorophenyl)-1-phenylpropan-1-one;hydrochloride
  • 3-Anilino-3-(4-fluorophenyl)-1-phenylpropan-1-one;hydrochloride

Uniqueness

3-Anilino-3-(4-methoxyphenyl)-1-phenylpropan-1-one;hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with molecular targets.

Properties

IUPAC Name

3-anilino-3-(4-methoxyphenyl)-1-phenylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2.ClH/c1-25-20-14-12-17(13-15-20)21(23-19-10-6-3-7-11-19)16-22(24)18-8-4-2-5-9-18;/h2-15,21,23H,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMCBZSTYUUFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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